EPX Bromination Inhibition
The compound demonstrates a specific inhibitory effect on human Eosinophil Peroxidase (EPX). In a direct biochemical assay measuring 3-bromotyrosine formation, the target compound exhibits an IC50 of 360 nM [1]. While no direct head-to-head comparator data for close analogs in the exact same assay are publicly available, this specific activity profile—distinct from its weaker MPO inhibition (IC50 = 42,000 nM) [1]—suggests a selectivity window shaped by the dihalogenated structure. The presence of both bromine and chlorine substituents is critical, as analogous 2-phenylquinolines lacking this precise substitution pattern have been documented to show significantly different (often reduced) binding interactions in related peroxidase or kinase assays [2].
| Evidence Dimension | Inhibition of human EPX bromination activity (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | MPO inhibition by same compound (IC50 = 42,000 nM), indicating target selectivity [1]. |
| Quantified Difference | Target compound is approximately 117-fold more potent against EPX than against MPO. |
| Conditions | Assay using tyrosine as substrate, measuring 3-bromotyrosine formation after 10 min incubation. |
Why This Matters
This sub-micromolar EPX inhibition data provides a specific quantitative benchmark for researchers studying eosinophil-related pathologies, distinguishing this compound from other quinoline derivatives with undefined or different peroxidase inhibition profiles.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Affinity Data for 3-Bromo-4-chloro-2-phenylquinoline against human EPX and MPO. Accessed 2026. View Source
- [2] J. Med. Chem. 2019, 62, 5, 2830-2836. Table 2. Kinase binding of halogenated quinolines. View Source
